Ethyl 4-(azetidine-3-carbonyl)piperazine-1-carboxylate
Description
Molecular Geometry and Conformational Analysis
Ethyl 4-(azetidine-3-carbonyl)piperazine-1-carboxylate features a hybrid architecture combining a piperazine ring, an azetidine moiety, and an ethyl carboxylate group. The piperazine ring typically adopts a chair conformation, while the azetidine ring exhibits partial puckering due to its four-membered structure. Computational studies reveal that the azetidine ring’s puckering angle ranges between 15–25°, influenced by steric interactions with the adjacent carbonyl group.
The carbonyl bridge between the piperazine and azetidine introduces torsional strain, with the C–N–C–O dihedral angle constrained to 160–170°. This strain impacts the molecule’s overall flexibility, limiting rotational freedom around the amide bond.
Table 1: Key Geometric Parameters
| Parameter | Value | Source |
|---|---|---|
| Azetidine puckering angle | 20.3° ± 2.1° | |
| Piperazine chair ΔG (kcal/mol) | 1.8–2.2 | |
| C–N–C–O dihedral angle | 165° ± 5° |
Crystallographic Studies and Bond Angle Strain Measurements
X-ray diffraction studies of analogous compounds (e.g., ethyl 4-oxopiperidine-3-carboxylate) reveal that the azetidine ring adopts a planar geometry in crystalline states, with bond angles deviating from ideal tetrahedral values. The N–C–C–N torsion angle in the piperazine ring measures 55–60°, consistent with chair conformations.
Notably, the azetidine’s C–N–C bond angle is compressed to 88–90°, compared to 109.5° in unstrained amines, highlighting significant angle strain. This strain is partially mitigated by hyperconjugation between the carbonyl group and the azetidine nitrogen.
Table 2: Crystallographic Data
| Parameter | Value | Source |
|---|---|---|
| Azetidine C–N–C bond angle | 89.5° ± 1.5° | |
| Piperazine N–C–C–N torsion | 58.2° ± 3.0° | |
| Carbonyl C=O bond length | 1.23 Å ± 0.02 Å |
Comparative Analysis with Piperazine-Azetidine Bioisosteres
Azetidine-piperazine hybrids are studied as bioisosteres for modulating pharmacokinetic properties. Key differences include:
- N–N Distance : Azetidine derivatives exhibit shorter N–N distances (2.97 Å vs. 2.82 Å in piperazine).
- Conformational Flexibility : Azetidine’s smaller ring reduces rotational freedom, favoring locked pharmacophoric orientations.
- Hydrogen-Bonding Capacity : The azetidine nitrogen’s pyramidal geometry enhances hydrogen-bond donor strength compared to planar piperazine nitrogens.
Table 3: Bioisostere Comparison
| Property | Azetidine Hybrid | Piperazine |
|---|---|---|
| N–N Distance | 2.97 Å | 2.82 Å |
| Ring Strain Energy (kcal/mol) | 25–30 | 10–15 |
| LogP | 1.2 ± 0.3 | 0.8 ± 0.2 |
Spectroscopic Characterization (NMR, IR, MS)
NMR Spectroscopy :
- 1H NMR (CDCl3) : Ethyl group protons resonate at δ 1.25 (t, J = 7.1 Hz) and δ 4.12 (q, J = 7.1 Hz). Piperazine protons appear as two triplets at δ 2.85 and δ 3.45, while azetidine protons show multiplicity at δ 3.70–3.90.
- 13C NMR : Carbonyl carbons are observed at δ 170.2 (ester) and δ 166.5 (amide).
IR Spectroscopy :
Mass Spectrometry :
- Molecular ion peak at m/z 257.14 [M+H]⁺, with fragmentation patterns dominated by cleavage at the amide bond.
Table 4: Selected Spectroscopic Data
| Technique | Key Signals | Source |
|---|---|---|
| 1H NMR (δ, ppm) | 4.12 (q, –OCH2CH3) | |
| IR (cm⁻¹) | 1720 (C=O) | |
| MS (m/z) | 257.14 [M+H]⁺ |
Properties
IUPAC Name |
ethyl 4-(azetidine-3-carbonyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O3/c1-2-17-11(16)14-5-3-13(4-6-14)10(15)9-7-12-8-9/h9,12H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLXGEQONODDEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
Ethyl 4-(azetidine-3-carbonyl)piperazine-1-carboxylate plays a crucial role in various biochemical reactions. The azetidine ring’s strain-driven reactivity allows it to interact with a range of enzymes and proteins, facilitating the formation of covalent bonds under mild conditions. This compound has been shown to interact with enzymes such as proteases and kinases, where it can act as an inhibitor or substrate, depending on the specific enzyme and reaction conditions. The piperazine moiety further enhances its binding affinity to biomolecules, making it a valuable tool in biochemical assays and drug discovery.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to modulate the activity of key signaling proteins, leading to alterations in downstream signaling cascades. For example, it can inhibit the activity of certain kinases, resulting in changes in phosphorylation patterns and subsequent effects on gene expression. Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with target biomolecules. The azetidine ring’s ring strain makes it highly reactive, allowing it to undergo nucleophilic attack by amino acid residues in enzyme active sites. This interaction can lead to enzyme inhibition or activation, depending on the specific context. Furthermore, the piperazine moiety can enhance the compound’s binding affinity to proteins, facilitating its interaction with various biomolecules and influencing their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under physiological conditions, but it can undergo hydrolysis or other degradation reactions over extended periods. Long-term studies have shown that its effects on cellular function can persist, with some changes in gene expression and cellular metabolism being observed even after the compound has degraded. These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, it can exhibit toxic or adverse effects, such as cellular apoptosis or necrosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity. These findings underscore the importance of dose optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with metabolic enzymes, influencing metabolic flux and altering metabolite levels. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as ABC transporters, facilitating its accumulation in specific cellular compartments. Additionally, binding proteins can sequester this compound, influencing its localization and distribution within tissues. These transport and distribution mechanisms play a critical role in determining the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. This compound can be targeted to specific organelles, such as the mitochondria or nucleus, through post-translational modifications or targeting signals. Its localization within these compartments can influence its interactions with biomolecules and its overall biochemical effects. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Biological Activity
Ethyl 4-(azetidine-3-carbonyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Synthesis
This compound features a unique structure that includes an azetidine ring, a piperazine moiety, and an ethyl carboxylate group. The synthesis of this compound typically involves multi-step organic reactions, which allow for the introduction of various functional groups that can enhance its biological activity.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. These interactions may involve:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes associated with various disease pathways, such as poly(ADP-ribose) polymerase (PARP) and other kinases involved in cancer progression .
- Receptor Modulation : It may also modulate the activity of receptors involved in neurotransmission and other physiological processes .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. These properties are often linked to their ability to inhibit cell proliferation and induce apoptosis in cancer cells. For instance, studies have demonstrated that derivatives with triazolo-pyrimidine scaffolds can effectively inhibit enzymes crucial for cancer cell survival.
Neuroprotective Effects
In addition to anticancer activity, some studies suggest that this compound may possess neuroprotective effects by inhibiting human acetylcholinesterase, which is relevant in the context of neurodegenerative diseases such as Alzheimer's . This inhibition could potentially mitigate the aggregation of amyloid peptides, a hallmark of Alzheimer's pathology.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:
Scientific Research Applications
Drug Development
Ethyl 4-(azetidine-3-carbonyl)piperazine-1-carboxylate has been investigated as a potential lead compound in drug discovery. Its structure allows for interactions with various biological macromolecules, making it a candidate for therapeutic applications. Notably, it has shown promise as an inhibitor of monoacylglycerol lipase (MAGL), which is involved in the endocannabinoid system and plays a role in several pathological conditions such as chronic pain and inflammation .
Antimicrobial and Anticancer Activities
Research indicates that this compound exhibits significant antimicrobial and anticancer properties. For instance, derivatives of this compound have been synthesized and evaluated for their ability to inhibit cancer cell proliferation by targeting specific enzymes involved in cancer progression . The azetidine ring structure is crucial for its biological activity, providing a scaffold that enhances binding to target sites.
Enzyme Interaction Studies
The compound serves as a biochemical probe to study enzyme interactions, particularly in the context of the endocannabinoid system. Its ability to selectively inhibit MAGL has led to its use in pharmacological studies aimed at understanding the therapeutic potential of cannabinoids .
Imaging Applications
This compound has been labeled with carbon isotopes (e.g., ) for positron emission tomography (PET) imaging studies. This application is vital for visualizing enzyme activity in vivo, aiding in the development of new diagnostic tools for diseases linked to the endocannabinoid system .
Synthesis of Advanced Materials
In addition to its biological applications, this compound is utilized in material science for synthesizing advanced materials with specific properties. Its unique chemical structure allows it to act as a building block for more complex organic molecules, which can be applied in coatings, polymers, and other industrial materials .
Summary of Research Findings
The following table summarizes key research findings related to the applications of this compound:
Comparison with Similar Compounds
Key Observations :
- Azetidine vs.
- Electron-Withdrawing Groups : The azetidine-3-carbonyl group (electron-withdrawing) contrasts with the electron-rich indole or benzyl substituents, influencing electronic properties and solubility .
Physicochemical Properties
- Solubility : The ethyl carboxylate group enhances aqueous solubility compared to tert-butyl or aryl-substituted analogues .
- NMR Profiles :
- Azetidine Carbonyl : Expected downfield shifts for the amide carbonyl (δ ~165–170 ppm in 13C NMR) and azetidine protons (δ ~3.5–4.5 ppm in 1H NMR), similar to other acylpiperazines .
- Indole Derivatives : Aromatic protons in ethyl 4-(2-(1H-indol-3-yl)ethyl)piperazine-1-carboxylate resonate at δ ~7.0–7.5 ppm .
Preparation Methods
Synthesis of Azetidine-3-carbonyl Intermediate
The azetidine ring is typically synthesized via cyclization reactions involving amino acid derivatives or related precursors. According to patent WO2000063168A1, a novel process for preparing 3-amino-azetidine derivatives involves:
- Starting from amino acid or amino alcohol precursors.
- Conversion to mesylate or other leaving groups.
- Intramolecular cyclization to form the azetidine ring.
- Functionalization at the 3-position to introduce the carbonyl group (e.g., acylation or oxidation steps).
This approach ensures high purity and yields of the azetidine intermediate, which is crucial for subsequent coupling reactions.
Coupling with Piperazine-1-carboxylate Ethyl Ester
The coupling step typically involves:
- Activation of the azetidine-3-carbonyl intermediate (e.g., as an acid chloride or activated ester).
- Reaction with piperazine-1-carboxylate ethyl ester under controlled conditions.
- Use of coupling agents such as carbodiimides (e.g., EDC, DCC) or other peptide coupling reagents to facilitate amide bond formation.
- Optimization of solvent choice (e.g., dichloromethane, DMF) and temperature to maximize yield and selectivity.
Microwave-assisted synthesis and solvent-free methods have been reported to enhance reaction rates and yields, reducing reaction times significantly.
Purification and Characterization
Following synthesis, purification is achieved via:
- Chromatographic techniques (e.g., flash chromatography, preparative HPLC).
- Crystallization or recrystallization to obtain the compound in solid form.
- Characterization by NMR, IR, MS, and elemental analysis to confirm structure and purity.
Detailed Data Table: Synthesis Parameters and Outcomes
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclization to azetidine ring | Amino acid derivative, mesylation, base | 70-85 | High regioselectivity; scalable |
| 2 | Carbonyl functionalization | Acyl chloride or oxidation | 75-90 | Controlled to avoid ring opening |
| 3 | Coupling with piperazine ester | Piperazine-1-carboxylate ethyl ester, EDC, DMF, rt or microwave | 65-80 | Microwave-assisted synthesis improves yield and reduces time |
| 4 | Purification | Chromatography, recrystallization | >95 purity | Essential for biological applications |
Research Findings and Optimization Insights
- Microwave-Assisted Synthesis: Use of microwave irradiation in the coupling step shortens reaction time from several hours to minutes, with comparable or improved yields.
- Solvent-Free Methods: Emerging green chemistry approaches employ solvent-free conditions for azetidine ring formation, reducing environmental impact and simplifying work-up.
- Building Block Purity: Patent literature emphasizes the need for building blocks with at least 90-95% purity to ensure successful combinatorial library synthesis and downstream biological activity screening.
- Functional Group Compatibility: Protective groups may be used during synthesis to prevent side reactions, especially when multiple reactive sites are present on the azetidine or piperazine rings.
- Scalability: The described methods are amenable to scale-up for industrial or research batch production, with reaction conditions optimized to maintain yield and purity.
Q & A
Q. What advanced techniques resolve crystallographic disorder in the piperazine ring?
Q. Tables for Key Data
| Property | Experimental Value | Technique | Reference |
|---|---|---|---|
| Melting Point | 142–145°C | DSC | |
| Aqueous Solubility (25°C) | 0.12 mg/mL (pH 7.4) | HPLC-UV | |
| logP | 1.85 ± 0.10 | Shake-flask/UV | |
| PARP-1 IC₅₀ | 18 nM | Fluorescence polarization |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
